

Comparative toxicological assessment of pentenenitrile isomers

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Compound of Interest

Compound Name: 4-Pentenenitrile

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A Comparative Toxicological Assessment of Pentenenitrile Isomers

This guide provides a comprehensive comparison of the toxicological profiles of three pentenenitrile isomers: 2-pentenenitrile, 3-pentenenitrile, and **4-pentenenitrile**. The information is intended for researchers, scientists, and professionals in the field of drug development and toxicology to facilitate a clear understanding of the relative hazards associated with these compounds. The primary mechanism of toxicity for aliphatic nitriles is the metabolic release of cyanide, which inhibits cellular respiration.^{[1][2]}

Quantitative Toxicological Data

The following table summarizes the available quantitative toxicity data for the pentenenitrile isomers.

Toxicological Endpoint	2-Pentenitrile	3-Pentenitrile	4-Pentenitrile	Test Species	Route of Administration	Source
Oral LD50	536 - 670 mg/kg	Not available	Not available	Rat	Oral gavage	[3]
Inhalation LC50	Not available	420 ppm/4h	2,550 ppm/4h	Rat	Inhalation	[4][5][6][7]
NOEL (Systemic)	3 mg/kg/day	Not available	Not available	Rat	Oral gavage	[3][8]
NOEL (Reproductive)	10 mg/kg/day	Not available	Not available	Rat	Oral gavage	[3][8]

Note: LD50 (Lethal Dose, 50%), LC50 (Lethal Concentration, 50%), NOEL (No-Observed-Effect Level).

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Repeated-Dose and Reproductive/Developmental Toxicity Screening of 2-Pentenitrile[3][8]

- Test Substance: A mixture of cis/trans 2-pentenitrile (37.4% to 67.7% cis).
- Test Species: Sprague-Dawley rats (10/sex/dose group).
- Administration: Once daily by oral gavage.
- Dosage Levels: 0, 1, 3, or 10 mg/kg/day.
- Duration: 28 days prior to and during cohabitation, and through day 3 of lactation for females.
- Parameters Evaluated:

- General Toxicity: Mortality, clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and gross and microscopic pathology.
- Neurotoxicity: Functional observational battery and motor activity.
- Reproductive Toxicity: Mating and fertility indices.
- Developmental Toxicity: Number of pups born, pup survival to lactation day 4, and pup weight.
- Key Findings:
 - The No-Observed-Effect Level (NOEL) for systemic toxicity was determined to be 3 mg/kg/day, based on the degeneration of the olfactory mucosa in females at the 10 mg/kg/day dose.[\[3\]](#)[\[8\]](#)
 - The NOEL for reproductive and neurobehavioral toxicity, as well as for offspring toxicity, was 10 mg/kg/day, the highest dose tested.[\[3\]](#)[\[8\]](#)

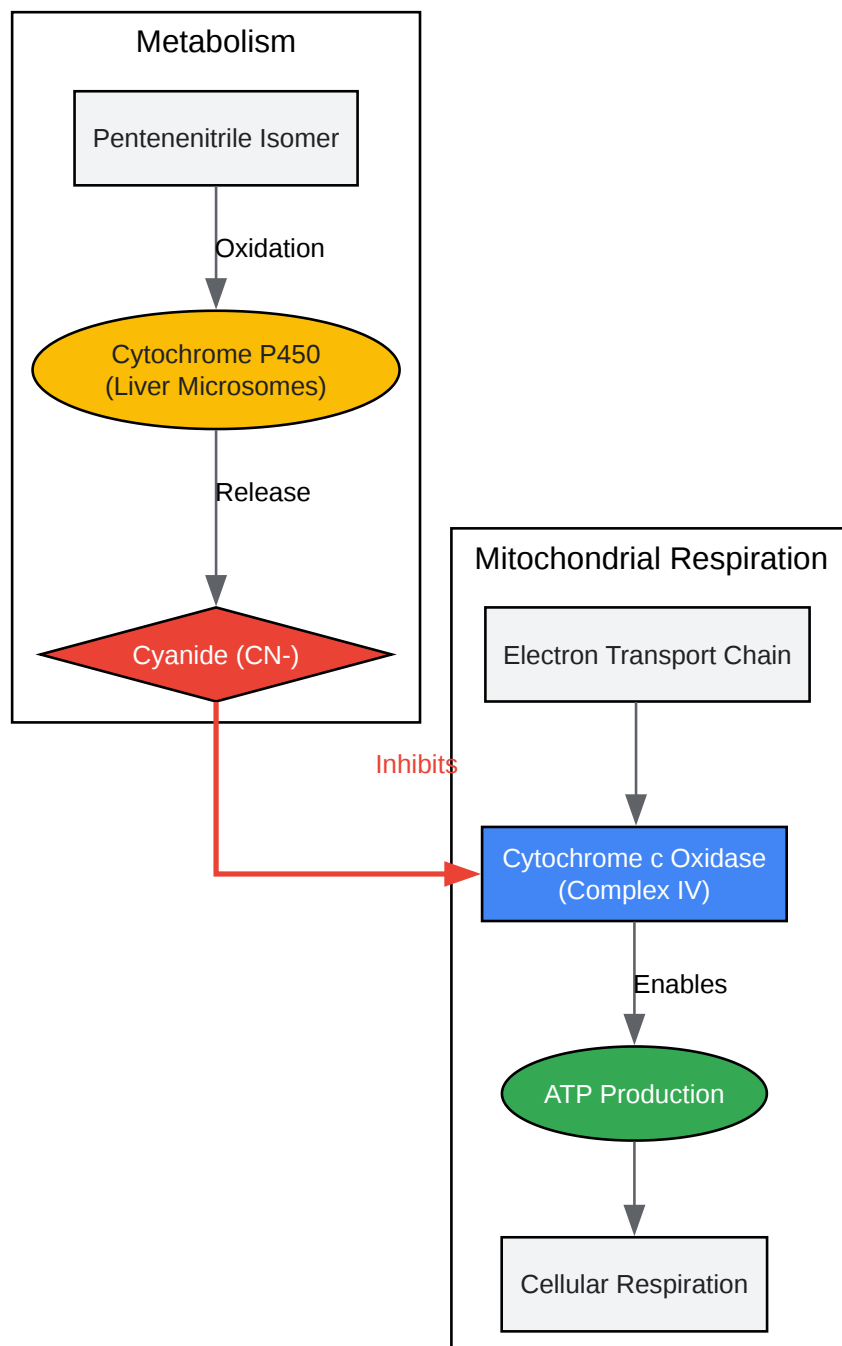
Mechanism of Toxicity and Signaling Pathways

The primary mechanism of acute toxicity for pentenenitrile isomers, like other aliphatic nitriles, is the metabolic release of cyanide.[\[1\]](#)[\[2\]](#)[\[5\]](#) This process is primarily mediated by the cytochrome P450 enzyme system in the liver.[\[2\]](#)[\[9\]](#) The released cyanide ion (CN⁻) is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, leading to the disruption of cellular respiration and cytotoxic hypoxia.[\[1\]](#)

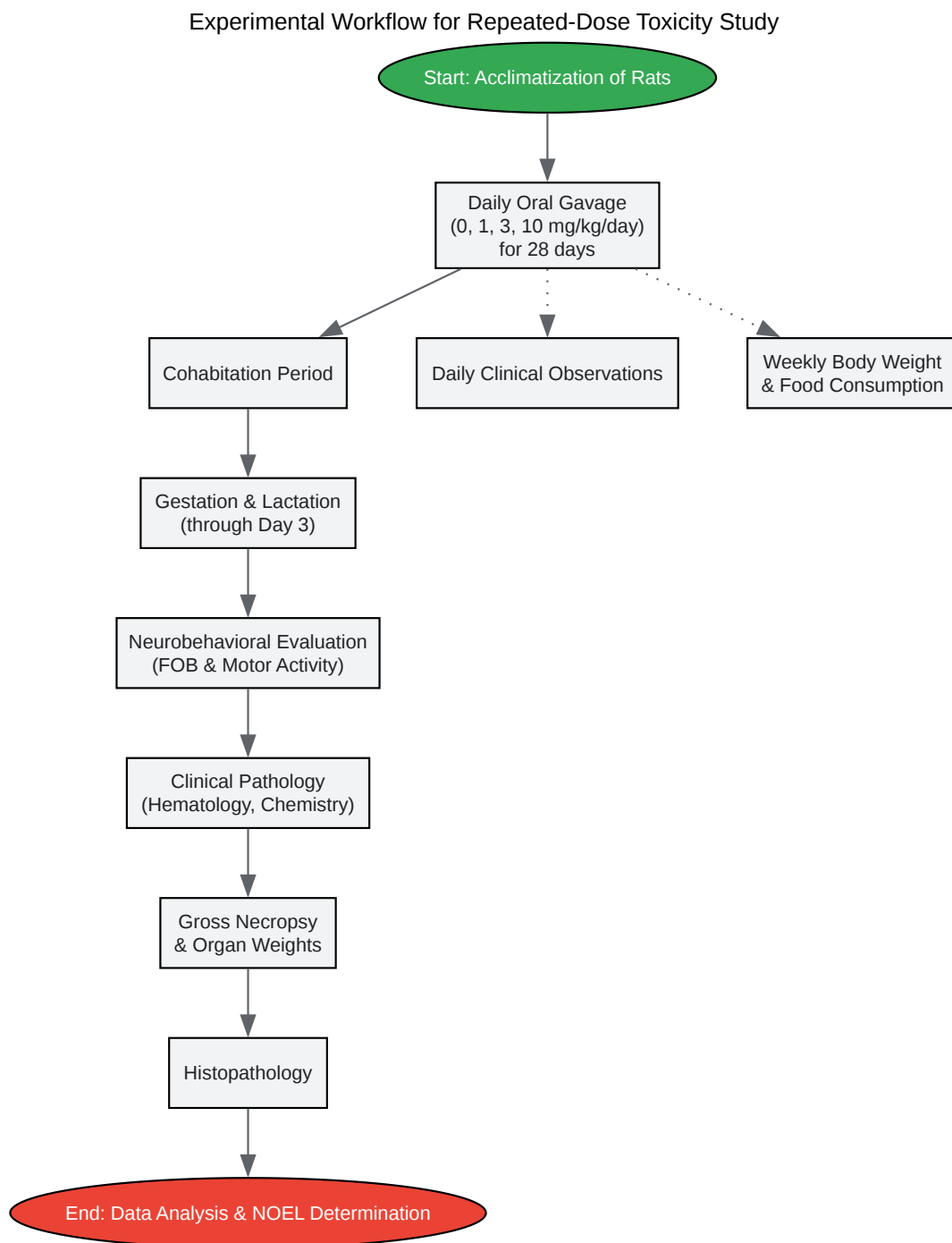
Some unsaturated nitriles, such as allyl nitrile (a structurally related compound), have also been shown to induce neurobehavioral abnormalities.[\[10\]](#)[\[11\]](#) This is thought to involve the activation of the serotonin (5-HT) system and potential involvement of the dopamine (DA) system in the central nervous system.[\[11\]](#)

Below are diagrams illustrating the general metabolic activation of nitriles and the subsequent inhibition of the mitochondrial respiratory chain.

Metabolic Activation of Pentenenitrile and Cyanide-Induced Toxicity

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Metabolic pathway of pentenenitrile leading to cyanide-induced toxicity.



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Workflow for the 28-day repeated-dose toxicity study of 2-pentenitrile.

Comparative Discussion

While data is most complete for 2-pentenenitrile, the available information suggests that all three isomers pose a significant toxicological risk, primarily through the inhalation and oral routes of exposure. The LC50 values indicate that 3-pentenenitrile is considerably more toxic via inhalation than **4-pentenenitrile**.^{[4][6]}

The neurobehavioral effects observed with related unsaturated nitriles like allyl nitrile suggest that this class of compounds may have complex toxicological profiles beyond acute cyanide poisoning.^{[10][11]} The degeneration of the olfactory mucosa observed in rats treated with 2-pentenenitrile further highlights the potential for localized toxicity.^{[3][8]}

In conclusion, while sharing a common mechanism of cyanide-mediated toxicity, the pentenenitrile isomers exhibit differences in their acute toxicity potencies. Further research is warranted to fully characterize the toxicological profiles of 3-pentenenitrile and **4-pentenenitrile**, including repeated-dose and reproductive toxicity studies, to allow for a more comprehensive comparative risk assessment.

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